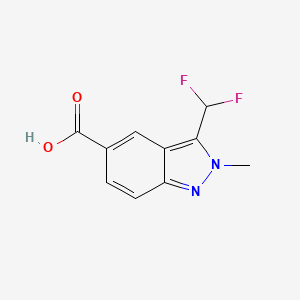
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a difluoromethyl group, a methyl group, and a carboxylic acid group attached to an indazole ring, making it a versatile molecule for chemical synthesis and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the indazole ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. For instance, the difluoromethylation of C(sp^2)–H bonds can be accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp^3)–CF_2H bonds .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthesis routes to ensure high yield and purity. For example, the synthesis of difluoromethylated heterocycles, such as 3-(difluoromethyl)-1-methylpyrazoline, relies on unique synthesis routes like the van Leusen pyrrole synthesis and the halogen dance reaction .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the electron transport chain, leading to reduced energy production in cells.
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar structure and is used as an intermediate in the synthesis of fungicides.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid:
Uniqueness
3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H8F2N2O2 |
|---|---|
分子量 |
226.18 g/mol |
IUPAC名 |
3-(difluoromethyl)-2-methylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8F2N2O2/c1-14-8(9(11)12)6-4-5(10(15)16)2-3-7(6)13-14/h2-4,9H,1H3,(H,15,16) |
InChIキー |
UFTUNPUHWLLRDC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C2C=C(C=CC2=N1)C(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



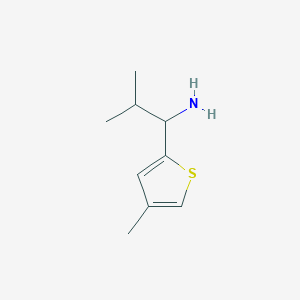
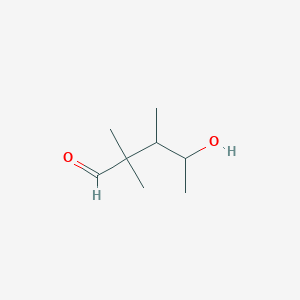


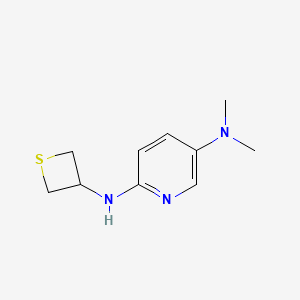

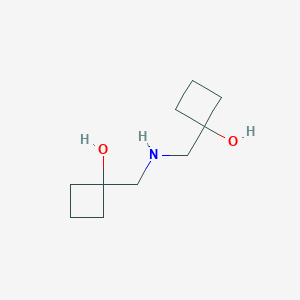
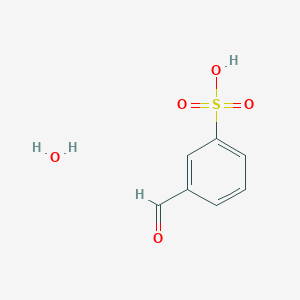
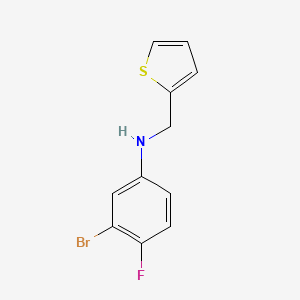
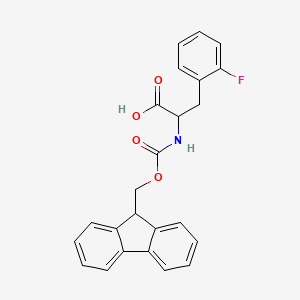
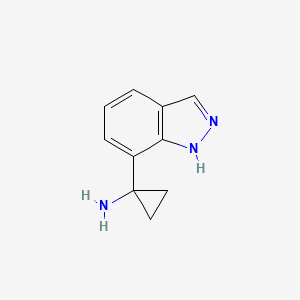
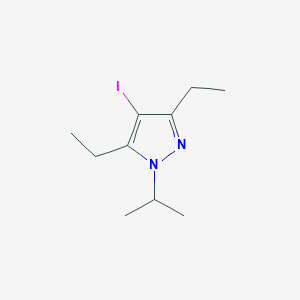
![Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B15277187.png)
